molecular formula C12H17ClN2O3S B11112301 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide

Cat. No.: B11112301
M. Wt: 304.79 g/mol
InChI Key: WJKMOPRIRSBLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C11H16ClNO3S It is a derivative of benzenamine and is characterized by the presence of a chloro group, a methylsulfonyl group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzenamine to introduce the chloro group. This is followed by the sulfonylation reaction to attach the methylsulfonyl group. The final step involves the amidation reaction with isopropylamine to form the benzamide structure. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition. Additionally, the chloro and isopropyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group attached to the benzamide structure. This modification enhances its chemical stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17ClN2O3S/c1-8(2)14-12(16)10-6-5-9(7-11(10)13)15(3)19(4,17)18/h5-8H,1-4H3,(H,14,16)

InChI Key

WJKMOPRIRSBLIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.